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molecular formula C5H5ClN2S2 B8459731 3-Allylthio-5-chloro-1,2,4-thiadiazole

3-Allylthio-5-chloro-1,2,4-thiadiazole

Cat. No. B8459731
M. Wt: 192.7 g/mol
InChI Key: VUMWESOQHIDGTO-UHFFFAOYSA-N
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Patent
US07342031B2

Procedure details

To 50 ml of water, 9.33 g of allylisothiourea hydrochloride and 8.82 g of perchloromethylmercaptan were added, followed the solution of 7.58 g of sodium hydroxide dissolved to 50 ml of water was added dropwise at about 0° C., followed by stirring for 4 hours. Then, t-butylmethylether was added to the reaction mixture, and extracted. The organic layer was dried by anhydrous sodium salfate, and concentrated. The residue obtaind was subjected to silica gel column chromatography to obtain 3.6 g of 3-allylthio-5-chloro-1,2,4-thiadiazole.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
allylisothiourea hydrochloride
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.Cl.C([NH:6][C:7](=[NH:9])[SH:8])C=C.[Cl:10][C:11]([SH:14])(Cl)Cl.[OH-].[Na+].[C:17](OC)(C)([CH3:19])[CH3:18]>>[CH2:19]([S:8][C:7]1[N:6]=[C:11]([Cl:10])[S:14][N:9]=1)[CH:17]=[CH2:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
allylisothiourea hydrochloride
Quantity
9.33 g
Type
reactant
Smiles
Cl.C(C=C)NC(S)=N
Name
Quantity
8.82 g
Type
reactant
Smiles
ClC(Cl)(Cl)S
Step Two
Name
Quantity
7.58 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at about 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried by anhydrous sodium salfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)SC1=NSC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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